molecular formula C9H12ClNO2 B14192345 1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione CAS No. 919086-95-6

1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14192345
CAS No.: 919086-95-6
M. Wt: 201.65 g/mol
InChI Key: SFOQPRLAQOWBIN-UHFFFAOYSA-N
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Description

1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring substituted with a chloropent-1-en-1-yl groupThe pyrrolidine-2,5-dione scaffold is known for its versatility and has been widely studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 5-chloropent-1-ene under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine-2,5-dione, followed by the addition of 5-chloropent-1-ene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloropent-1-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the chloropent-1-en-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

919086-95-6

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

1-(5-chloropent-1-enyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H12ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h3,7H,1-2,4-6H2

InChI Key

SFOQPRLAQOWBIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C=CCCCCl

Origin of Product

United States

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